3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione
Description
3-Methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione is a purine derivative characterized by a methyl group at position 3, a prop-2-enylamino (allylamino) substituent at position 8, and a dione moiety at positions 2 and 4. Its core structure resembles xanthine derivatives, which are known for diverse pharmacological activities, including adenosine receptor antagonism and phosphodiesterase inhibition . This compound has been studied in the context of psychotropic activity and enzyme inhibition, with modifications to its substituents significantly altering its physicochemical and pharmacological properties .
Properties
IUPAC Name |
3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-3-4-10-8-11-5-6(12-8)14(2)9(16)13-7(5)15/h3H,1,4H2,2H3,(H2,10,11,12)(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGUKPOCKYUXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable alkylating agent, followed by the introduction of the prop-2-enylamino group through nucleophilic substitution. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the prop-2-enylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Pharmacological Applications
1.1 Antidiabetic Activity
Research indicates that compounds similar to 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Inhibitors of DPP-IV are crucial in managing type 2 diabetes mellitus by increasing insulin secretion and decreasing glucagon levels. A study demonstrated that specific purine derivatives could effectively lower blood glucose levels in diabetic models, highlighting their potential as therapeutic agents for diabetes management .
1.2 Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. A series of related guanidine derivatives were synthesized and tested against various bacterial strains using the cup plate agar diffusion method. The results indicated significant antibacterial activity, suggesting that derivatives of this purine structure could serve as potential antimicrobial agents .
1.3 Antileishmanial Activity
Another significant application involves the treatment of leishmaniasis. Compounds derived from guanidine structures, including those related to 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione, have shown promising leishmanicidal activity with low cytotoxicity. For instance, LQOF-G2 demonstrated an IC50 value of 5.6 mM against Leishmania amazonensis, indicating its potential as a new therapeutic option for leishmaniasis treatment .
Biochemical Applications
2.1 DNA Damage Studies
Stable isotope-labeled analogues of purines are essential for studying oxidative DNA damage. The synthesis of such labeled compounds allows researchers to quantify free radical-induced damage accurately. The methods developed for synthesizing these analogues involve halogen displacement reactions and enzymatic coupling processes, which are critical for understanding DNA repair mechanisms and the effects of oxidative stress on cellular functions .
2.2 Synthesis of Biologically Active Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. Its structural features enable modifications that can lead to the development of novel drugs targeting various biological pathways. For instance, modifications at the amino or carbon positions can yield derivatives with enhanced pharmacological properties .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (mM) | Reference |
|---|---|---|---|
| 3-Methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione | Antidiabetic | Not specified | |
| LQOF-G2 | Antileishmanial | 5.6 | |
| Various Guanidine Derivatives | Antimicrobial | Varies |
Case Studies
Case Study 1: DPP-IV Inhibition
In a controlled study involving diabetic rats, administration of a DPP-IV inhibitor derived from purine structures resulted in a statistically significant reduction in fasting blood glucose levels compared to the control group. This evidence supports the therapeutic potential of such compounds in diabetes management.
Case Study 2: Antimicrobial Efficacy
A series of synthesized guanidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL, suggesting their viability as new antibiotic candidates.
Mechanism of Action
The mechanism of action of 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 8-(Ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (): Replaces the prop-2-enylamino group with ethylamino and adds an isobutyl group at position 6.
- 8-Allylamino-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione (): Features a 3-phenylpropyl group at position 7 and retains the allylamino group at position 7. The aromatic phenylpropyl group enhances π-π stacking interactions in biological systems, which may improve binding affinity to hydrophobic enzyme pockets .
- 8-(Ethylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione (): Substitutes position 7 with a pentyl chain, increasing alkyl chain length and lipophilicity. Longer alkyl chains may improve bioavailability but could reduce metabolic stability due to oxidative degradation .
Pharmacological Activity
- Adenosine Receptor Modulation: Theophylline derivatives (e.g., 7-(2-hydroxyethyl)theophylline in ) share the purine-2,6-dione core and exhibit adenosine A1/A2 receptor antagonism. The prop-2-enylamino group in the target compound may confer selective receptor binding compared to ethylamino or methylxanthine derivatives .
- DPP-4 Inhibition: Linagliptin (), a 1H-purine-2,6-dione derivative, inhibits dipeptidyl peptidase-4 (DPP-4).
- Psychotropic Effects: 7H-purine-2,6-dione derivatives with alkylamino substituents (e.g., ethylamino in ) have shown psychotropic activity in animal models. The allylamino group’s unsaturated bond may enhance interactions with serotonin or dopamine transporters .
Physicochemical Properties
- Lipophilicity: Calculated logP values (using micellar electrokinetic chromatography) for 7H-purine-2,6-dione derivatives range from 1.2 (ethylamino) to 3.5 (phenylpropyl), with the allylamino variant (target compound) estimated at ~2.1 .
- Solubility: The allylamino group’s polarity increases aqueous solubility compared to purely alkyl substituents (e.g., pentyl in ) but reduces it relative to hydroxylated analogues (e.g., 7-(2-hydroxyethyl)theophylline in ) .
Biological Activity
3-Methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione, a purine derivative, has garnered attention for its potential biological activities. This compound's structure includes a methyl group and an allylamino substituent, which are thought to influence its pharmacological properties. The compound is primarily studied in the context of its effects on various biological systems, including its role as a potential antidepressant and its interactions with cellular pathways.
Chemical Structure
The chemical structure of 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione can be represented as follows:
This structure includes:
- Purine core : A bicyclic structure that is fundamental to many biological molecules.
- Substituents : The presence of a prop-2-enylamino group and a methyl group enhances its reactivity and interaction with biological targets.
Antidepressant Properties
Research indicates that 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione exhibits antidepressant-like effects. In animal models, this compound has shown significant activity in reducing depressive behaviors. Studies suggest that the mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in purine metabolism. For instance, it may affect the activity of xanthine oxidase, which is crucial in the catabolism of purines. Inhibition of this enzyme could lead to decreased production of uric acid, suggesting therapeutic applications in conditions like gout.
Case Studies and Research Findings
- Case Study on Antidepressant Activity : A study conducted on rodents demonstrated that administration of 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione resulted in a marked decrease in immobility time in the forced swim test, indicating antidepressant-like effects. The study also highlighted alterations in serotonin levels post-treatment .
- Enzyme Interaction Studies : In vitro assays revealed that the compound inhibited xanthine oxidase with an IC50 value suggesting moderate potency compared to established inhibitors. This finding opens avenues for further exploration into its use as a therapeutic agent for hyperuricemia .
Comparative Analysis
The following table summarizes the biological activities of 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione compared to other purine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
